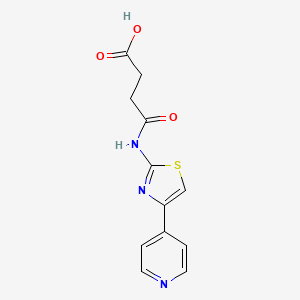
Ácido 4-oxo-4-((4-(piridin-4-il)tiazol-2-il)amino)butanoico
Descripción general
Descripción
“4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(pyridin-4-yl)thiazol-2-amine, has been reported in the literature . This compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The synthesis was carried out using a modified synthesis procedure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using quantum chemistry calculations . These studies were used to investigate the relationship between the inhibition efficiency and molecular structure of the inhibitor .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied in the context of their use as corrosion inhibitors . The experimental results showed that these compounds are effective corrosion inhibitors for mild steel in an acid medium .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For example, the standard adsorption free energy (Δ G 0 ads) of the adsorption process related to Kads can be calculated .Aplicaciones Científicas De Investigación
Inhibición de la corrosión
Un compuesto con una estructura similar, a saber, 4-(piridin-4-il)tiazol-2-amina (PTA), se ha evaluado como un inhibidor de la corrosión para el acero dulce en soluciones de ácido clorhídrico . Dada la similitud estructural, el "ácido 4-oxo-4-((4-(piridin-4-il)tiazol-2-il)amino)butanoico" también podría exhibir propiedades de inhibición de la corrosión.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions , suggesting that it may be stable and effective in acidic environments .
Direcciones Futuras
The future directions for the study of this compound could include further investigation into its potential uses, such as its effectiveness as a corrosion inhibitor . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Análisis Bioquímico
Biochemical Properties
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, it may influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the nature of the interaction . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and overall cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transporters . These factors determine the localization and accumulation of the compound, which in turn affects its biological activity.
Subcellular Localization
The subcellular localization of 4-Oxo-4-((4-(pyridin-4-yl)thiazol-2-yl)amino)butanoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy production .
Propiedades
IUPAC Name |
4-oxo-4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(1-2-11(17)18)15-12-14-9(7-19-12)8-3-5-13-6-4-8/h3-7H,1-2H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRQWTZFJLYEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
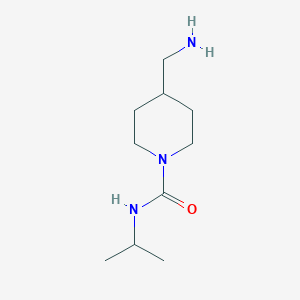
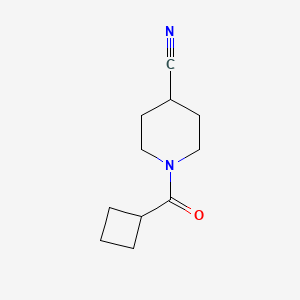
amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
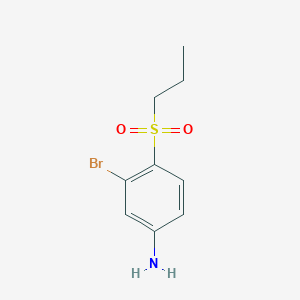

![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
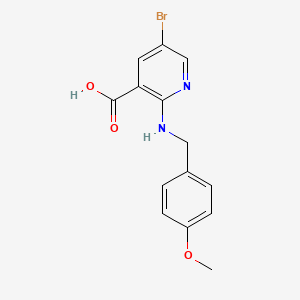


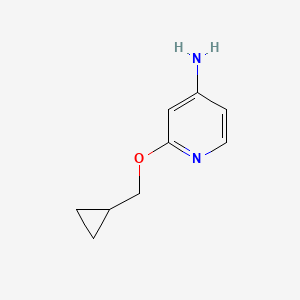
![N-[(3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399026.png)